Product packaging for Dichloronickel,tricyclohexylphosphane(Cat. No.:)

Dichloronickel,tricyclohexylphosphane

Cat. No.: B15363054
M. Wt: 547.9 g/mol
InChI Key: XCZKJTLBCDMGAD-UHFFFAOYSA-L
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Description

Dichloronickel,tricyclohexylphosphane (IUPAC name: dichloronickel; tricyclohexylphosphane, CAS 19999-87-2) is a nickel(II) complex featuring two tricyclohexylphosphine (PCy₃) ligands and two chloride counterions. Its linear formula is [(C₆H₁₁)₃P]₂NiCl₂, with a molecular structure stabilized by the strong σ-donor and weak π-acceptor properties of the tricyclohexylphosphine ligand . The compound is typically synthesized via ligand substitution reactions, where tricyclohexylphosphine displaces weaker ligands (e.g., water or labile halides) from nickel precursors under inert conditions (see synthesis route in ).

Key identifiers include:

  • PubChem CID: 11039739
  • SMILES: Cl[Ni]Cl.C1CCC(CC1)P(C2CCCCC2)C3CCCCC3.C1CCC(CC1)P(C2CCCCC2)C3CCCCC3
  • Appearance: Likely a crystalline solid (exact physical properties unspecified in available data) .

This complex is primarily used in catalysis and coordination chemistry due to the steric bulk of the PCy₃ ligand, which enhances stability and modulates reactivity in cross-coupling reactions .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H36Cl2FeNiP2 B15363054 Dichloronickel,tricyclohexylphosphane

Properties

Molecular Formula

C22H36Cl2FeNiP2

Molecular Weight

547.9 g/mol

InChI

InChI=1S/2C11H18P.2ClH.Fe.Ni/c2*1-9(2)12(10(3)4)11-7-5-6-8-11;;;;/h2*5-10H,1-4H3;2*1H;;/q;;;;;+2/p-2

InChI Key

XCZKJTLBCDMGAD-UHFFFAOYSA-L

Canonical SMILES

CC(C)P([C]1[CH][CH][CH][CH]1)C(C)C.CC(C)P([C]1[CH][CH][CH][CH]1)C(C)C.Cl[Ni]Cl.[Fe]

Origin of Product

United States

Scientific Research Applications

Bis(tricyclohexylphosphine)nickel(II)chloride is widely used in scientific research due to its versatility and reactivity. Its applications include:

  • Catalysis: It serves as a catalyst in various organic reactions, such as cross-coupling reactions and olefin metathesis.

  • Material Science: The compound is used in the synthesis of advanced materials, including polymers and nanomaterials.

  • Biological Research: It is employed in studies related to bioinorganic chemistry and the development of metal-based drugs.

  • Industrial Chemistry: It is utilized in the production of fine chemicals and pharmaceutical intermediates.

Mechanism of Action

The mechanism by which Bis(tricyclohexylphosphine)nickel(II)chloride exerts its effects depends on the specific reaction it is involved in. For example, in catalytic reactions, the compound may facilitate the formation of intermediates or transition states that lower the activation energy of the reaction. The molecular targets and pathways involved vary based on the application, but often include coordination to metal centers and ligand exchange processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Comparison of Nickel-Phosphine Complexes

Compound Name Ligand Type CAS Number Key Features
Dichloronickel,tricyclohexylphosphane Tricyclohexylphosphine 19999-87-2 High steric bulk; stable in catalytic cycles .
Dichlorobis(triphenylphosphine)nickel Triphenylphosphine (PPh₃) 14264-16-5 Moderate steric bulk; widely used in hydrogenation and coupling reactions.
Nickelocene (Bis(cyclopentadienyl)Ni) Cyclopentadienyl 1271-28-9 π-ligands; redox-active but less stable under harsh conditions.

Key Differences:

Ligand Steric and Electronic Effects: Tricyclohexylphosphine (PCy₃) in the target compound provides greater steric hindrance than PPh₃, reducing unwanted side reactions (e.g., ligand dissociation) in catalysis .

Solubility and Stability: The cyclohexyl groups in PCy₃ improve solubility in non-polar solvents compared to arylphosphine analogs, though exact solubility data are absent in the evidence . Nickel complexes with PCy₃ are thermally more stable than those with smaller ligands (e.g., PMe₃), as noted in analogous palladium systems .

Catalytic Applications :

  • This compound is less commonly reported in industrial catalysis compared to PPh₃-based complexes, which dominate due to cost and accessibility. However, its steric profile may favor selective transformations in academic settings .

Research Findings and Limitations

  • Safety and Handling: No specific toxicity data are provided, though phosphine ligands generally require inert-atmosphere handling .

Chemical Reactions Analysis

Cross-Coupling Reactions

NiCl₂(PCy₃)₂ is a key catalyst in cross-coupling reactions, facilitating bond formation between aryl/alkyl halides and organometallic reagents.

Suzuki-Miyaura Coupling

This reaction couples aryl halides with arylboronic acids to form biaryls. NiCl₂(PCy₃)₂ enables C–C bond formation under mild conditions, even with challenging substrates like aryl fluorides.

  • Substrates : Aryl fluorides, arylboronic acids

  • Conditions : 80–100°C, K₃PO₄ base, toluene/THF solvent

  • Product : Biaryls (yields: 70–95%)

  • Mechanism : Oxidative addition of the aryl halide to Ni(0), transmetallation with boronic acid, and reductive elimination .

Kumada Coupling

NiCl₂(PCy₃)₂ mediates couplings between aryl sulfates and Grignard reagents.

  • Substrates : Diaryl sulfates, aryl magnesium bromides

  • Conditions : Room temperature, THF solvent

  • Product : Biaryls (yields: 85–90%)

  • Notable Feature : Tolerates sterically hindered substrates .

Borylation Reactions

The complex catalyzes C–F bond activation in aryl fluorides, enabling borylation to form aryl boronic acids.

  • Substrates : Aryl fluorides, B₂Pin₂ (bis(pinacolato)diboron)

  • Conditions : 100°C, K₂CO₃ base, dioxane solvent

  • Product : Aryl boronic esters (yields: 60–80%)

  • Key Insight : The reaction proceeds via oxidative addition of the C–F bond to nickel, followed by transmetallation .

Olefin Dimerization

NiCl₂(PCy₃)₂ promotes the dimerization of ethylene and propylene, forming linear α-olefins.

  • Substrates : Ethylene, propylene

  • Conditions : 20–50°C, AlEt₃ co-catalyst, hexane solvent

  • Product : 1-Butene, 1-Hexene (selectivity >90%)

  • Mechanism : Coordination of olefin to Ni(II), followed by migratory insertion and β-hydride elimination .

Dehydrobrominative Polycondensation

The catalyst facilitates the synthesis of conjugated polymers via dehydrobromination.

  • Substrates : Dibromoarenes (e.g., 1,4-dibromobenzene)

  • Conditions : 120°C, KOtBu base, DMAc solvent

  • Product : Poly(p-phenylene) derivatives (Mw: 10–15 kDa)

  • Application : Organic electronics .

Ligand Exchange and Stability

NiCl₂(PCy₃)₂ undergoes ligand substitution with stronger-field ligands (e.g., CO, CN⁻), but the PCy₃ ligands resist displacement under standard conditions due to steric bulk.

  • Reaction : NiCl₂(PCy₃)₂ + 2L → NiCl₂L₂ + 2PCy₃ (L = CO, PR₃)

  • Conditions : Reflux in toluene, 12–24 hours

  • Outcome : Substitution occurs only with highly labile ligands .

Mechanistic Insights

  • Oxidative Addition : Ni(0) intermediates form via reduction, enabling activation of C–X (X = F, Br) bonds .

  • Steric Effects : Bulky PCy₃ ligands prevent undesired side reactions (e.g., β-hydride elimination in cross-couplings) .

  • Solvent Dependence : Polar aprotic solvents (e.g., DMAc) enhance stability of nickel intermediates in polymerizations .

Q & A

Q. What experimental techniques are critical for confirming the oxidation state and coordination geometry of nickel in dichloronickel,tricyclohexylphosphane?

To determine the oxidation state of nickel (Ni²⁺ in this case), X-ray crystallography is essential for resolving the molecular structure and confirming the octahedral geometry of the complex. Magnetic susceptibility measurements can corroborate the paramagnetic nature of Ni(II). For ligand coordination analysis, FT-IR spectroscopy identifies P–Ni vibrational modes (~300–400 cm⁻¹), while ³¹P NMR spectroscopy (in solution) helps confirm ligand symmetry and electronic environment .

Q. How can researchers optimize the synthesis of this compound to minimize ligand degradation?

The synthesis involves reacting NiCl₂ with tricyclohexylphosphane (PCy₃) in an inert atmosphere. Key parameters include:

  • Stoichiometric control : A 1:2 molar ratio of NiCl₂:PCy₃ prevents ligand excess, which may lead to side reactions.
  • Solvent selection : Use anhydrous toluene or THF to avoid hydrolysis of PCy₃.
  • Temperature : Maintain ≤60°C to prevent ligand dissociation.
    Post-synthesis, elemental analysis (C, H, Ni, Cl) and TGA (thermal stability up to 150°C) validate purity .

Q. What are the primary stability challenges of this compound under ambient conditions?

The complex is sensitive to:

  • Oxygen : Leads to oxidation of Ni(II) and ligand degradation. Store under argon or nitrogen.
  • Moisture : Hydrolysis of Ni–Cl bonds forms Ni(OH)₂. Use desiccants like molecular sieves.
  • Light : Prolonged exposure causes ligand dissociation. Monitor via UV-Vis spectroscopy (absorbance shifts at 450–500 nm) .

Advanced Research Questions

Q. How do steric effects of tricyclohexylphosphane ligands influence catalytic activity in cross-coupling reactions?

The bulky PCy₃ ligands enforce a rigid octahedral geometry, which:

  • Modulates electron density : High σ-donor strength stabilizes Ni(II) intermediates.
  • Reduces catalytic turnover : Steric hindrance slows substrate binding.
    To study this, compare reaction kinetics (e.g., Suzuki-Miyaura coupling) with less bulky ligands (e.g., PPh₃) using HPLC or GC-MS for product quantification. Computational studies (DFT ) can model transition-state steric barriers .

Q. How can contradictory data on the redox behavior of this compound in different solvents be resolved?

Discrepancies in redox potentials (e.g., in DMF vs. THF) arise from solvent polarity and coordinating ability. Methodological solutions:

  • Cyclic voltammetry under standardized conditions (e.g., 0.1 M TBAPF₆ as electrolyte).
  • Solvent parameterization : Correlate redox potentials with donor numbers (DN) and dielectric constants (ε).
  • In situ spectroelectrochemistry (UV-Vis-NIR) to track Ni(II)/Ni(I) transitions .

Q. What strategies are effective for probing ligand substitution dynamics in this compound?

To study ligand exchange (e.g., PCy₃ with P(OR)₃):

  • Stopped-flow kinetics : Monitor substitution rates at varying temperatures.
  • Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics.
  • Multinuclear NMR : Track ³¹P and ¹H signals during ligand displacement.
    Controlled experiments in non-coordinating solvents (e.g., dichloromethane) minimize interference .

Data Analysis and Interpretation

Q. How should researchers address inconsistencies in crystallographic data for this compound derivatives?

If bond lengths (Ni–P, Ni–Cl) vary across studies:

  • Validate datasets : Check for resolution (<1.0 Å) and R-factor (<5%).
  • Compare with computational models : Overlay DFT-optimized structures with experimental data.
  • Evaluate ligand distortion : Use software (e.g., Mercury) to analyze torsion angles and ligand conformation .

Q. What methodological frameworks are recommended for designing mechanistic studies on Ni-catalyzed reactions using this complex?

Adopt a two-pronged approach :

  • Experimental : Use isotopic labeling (e.g., D-labeled substrates) with MS/MS to track pathways.
  • Theoretical : Apply the Hammett equation to correlate substituent effects with reaction rates.
    Align hypotheses with organometallic theory (e.g., oxidative addition/reductive elimination cycles) to ensure academic rigor .

Synthesis and Characterization Table

ParameterMethodKey FindingsReference
Ni Oxidation StateX-ray crystallographyNi(II) confirmed via octahedral geometry
Ligand Symmetry³¹P NMRSingle resonance (δ 25–30 ppm)
Thermal StabilityTGADecomposition onset at 150°C
Redox BehaviorCyclic voltammetryE₁/₂ = −1.2 V (vs. Fc/Fc⁺ in THF)

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